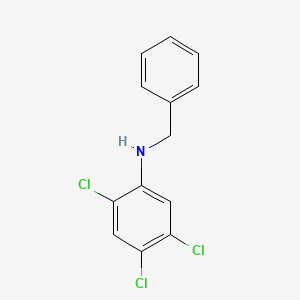

N-Benzyl-2,4,5-trichloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,4,5-trichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDNLQHAMGBXQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Benzyl-2,4,5-trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-Benzyl-2,4,5-trichloroaniline, a halogenated aromatic amine. The document outlines a probable synthetic route based on established chemical principles, details the necessary precursors, and presents a hypothetical experimental protocol. Furthermore, it discusses the potential relevance of related structures in the context of drug development, particularly in the inhibition of enzymes crucial for bacterial survival.

Introduction

This compound is a derivative of 2,4,5-trichloroaniline, a compound used in the preparation of azo dyes and various agrochemicals.[1] The introduction of a benzyl group to the nitrogen atom via N-alkylation is a common synthetic step in medicinal chemistry to modify a molecule's steric and electronic properties, which can influence its biological activity. While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably extrapolated from standard N-benzylation methods for anilines.[2] This guide consolidates information on the starting materials and a proposed reaction pathway.

Precursor and Product Profile

A successful synthesis begins with well-characterized starting materials. The key physical and chemical properties of the primary reactant and the final product are summarized below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2,4,5-Trichloroaniline | 636-30-6 | C₆H₄Cl₃N | 196.46 | 93-95 | [1][3][4] |

| Benzyl Chloride | 100-44-7 | C₇H₇Cl | 126.58 | -45 to -39 | |

| This compound | Not Available | C₁₃H₁₀Cl₃N | 286.58 | Not Available | [5] |

Table 1: Physical and Chemical Properties of Key Compounds.

Proposed Synthesis of this compound

The proposed synthesis involves the nucleophilic substitution reaction between 2,4,5-trichloroaniline and benzyl chloride. This N-alkylation is a well-established method for forming a carbon-nitrogen bond.

Reaction Scheme: C₆H₂Cl₃NH₂ + C₆H₅CH₂Cl → C₆H₂Cl₃NHCH₂C₆H₅ + HCl

To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline and render it non-nucleophilic, a base is required. An excess of the aniline reactant can serve this purpose, though an auxiliary base like sodium bicarbonate is often preferred to improve yield and simplify purification.[2]

The following protocol is adapted from a well-documented procedure for the synthesis of benzylaniline and is proposed for the synthesis of this compound.[2]

Materials:

-

2,4,5-Trichloroaniline

-

Benzyl Chloride

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Suitable solvent (e.g., water, or an inert organic solvent like Toluene)

-

Saturated Salt Solution (Brine)

Procedure:

-

Reaction Setup: A flask is charged with 2,4,5-trichloroaniline (e.g., 4 moles for every 1 mole of benzyl chloride to minimize dibenzylation), sodium bicarbonate (e.g., 1.25 moles), and water.[2] The flask is equipped with a reflux condenser and a mechanical stirrer.

-

Initiation: The mixture is heated to approximately 90–95°C with vigorous stirring.

-

Addition of Benzyl Chloride: Benzyl chloride (1 mole) is added dropwise over a period of 1.5 to 2 hours to maintain control over the reaction rate and temperature.[2]

-

Reaction Completion: The reaction is allowed to proceed for approximately 4 hours at 90-95°C.[2]

-

Work-up: The mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.

-

Washing and Drying: The organic phase is washed with a saturated salt solution to remove water-soluble impurities. It is then dried over anhydrous sodium sulfate.[2]

-

Purification: The excess 2,4,5-trichloroaniline is removed via vacuum distillation. The final product, this compound, can then be distilled and collected. The purity can be assessed by standard analytical techniques (NMR, GC-MS).

| Parameter | Description | Reference |

| Reactants | 2,4,5-Trichloroaniline, Benzyl Chloride | [2] |

| Stoichiometry | Excess aniline (e.g., 4:1 molar ratio to benzyl chloride) | [2] |

| Base | Sodium Bicarbonate | [2] |

| Temperature | 90–95°C | [2] |

| Reaction Time | ~4 hours | [2] |

| Anticipated Yield | 85-87% (by analogy to benzylaniline synthesis) | [2] |

Table 2: Summary of Proposed N-Benzylation Protocol.

The logical flow of the experimental protocol is illustrated below.

Biological Context for Drug Development

While this compound itself is not extensively studied, structurally related chlorinated N-benzylphenyl aniline derivatives have been investigated as potential therapeutic agents. For instance, analogues of triclosan, a well-known antimicrobial agent, have been synthesized to target the enoyl-acyl carrier protein reductase (InhA).[6] InhA is a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[6] This pathway is essential for the biosynthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall.

The inhibition of InhA disrupts mycolic acid production, leading to cell lysis and bacterial death. This makes the FAS-II pathway a validated and attractive target for the development of new anti-tuberculosis drugs, especially in light of rising resistance to first-line treatments.[6] The exploration of N-benzylated trichloroaniline structures could yield novel inhibitors for this pathway.

The diagram below illustrates the role of the InhA enzyme in the mycobacterial fatty acid synthesis pathway and its inhibition, which serves as a target for drug development.

Conclusion

This technical guide provides a robust framework for the synthesis of this compound based on established N-alkylation methodologies. By presenting a detailed, albeit extrapolated, experimental protocol and relevant physicochemical data, this document serves as a valuable resource for researchers in organic synthesis. Furthermore, the contextualization of related compounds as potential inhibitors of critical bacterial enzymes highlights the relevance of this chemical scaffold to professionals in drug development, particularly in the search for new antimicrobial agents. The successful synthesis and subsequent biological evaluation of this and similar molecules could contribute to the discovery of novel therapeutic leads.

References

- 1. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide on the Core Mechanism of Action of N-Benzyl-2,4,5-trichloroaniline

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of N-Benzyl-2,4,5-trichloroaniline

Introduction

This compound is a biochemical compound available for proteomics research.[1] Its molecular formula is C₁₃H₁₀Cl₃N, and it has a molecular weight of 286.58.[1] While information regarding its synthesis is available[2], dedicated studies elucidating its biological effects, signaling pathways, and overall mechanism of action are currently lacking.

This guide will, therefore, focus on the known information regarding structurally related compounds to provide a potential, albeit speculative, framework for understanding the possible biological activities of this compound. The primary focus will be on the known mechanisms of trichloroaniline derivatives.

Postulated Mechanism of Action: Insights from Trichloroaniline Analogues

Due to the absence of direct research on this compound, we turn to studies on its parent aniline structure, trichloroaniline. Research into other isomers, such as 3,4,5-trichloroaniline, has revealed a potential mechanism of toxicity that may offer insights.

A significant study on 3,4,5-trichloroaniline (TCA) has demonstrated its nephrotoxic potential in vitro.[3][4] The cytotoxicity of TCA is concentration- and time-dependent.[3][4] The proposed mechanism involves the bioactivation of TCA into toxic metabolites. This bioactivation is thought to be catalyzed by several enzyme systems, including:

-

Cytochrome P450 (CYP) enzymes: These enzymes can oxidize the aromatic ring of chloroanilines, potentially leading to the formation of reactive aminophenol metabolites.[3]

The involvement of these enzymatic pathways suggests that the toxicity of trichloroanilines is not due to the parent compound alone but rather to the formation of reactive intermediates. Furthermore, the study on 3,4,5-trichloroaniline indicates that free radicals play a role in its cytotoxic effects.[3][4] Pretreatment with antioxidants was found to reduce or completely block the cytotoxicity induced by TCA.[4]

The potential metabolic pathways for a trichloroaniline compound could include N-acetylation, N-oxidation, and aromatic ring oxidation.[3] While N-acetylation is generally considered a detoxification pathway for chloroanilines, N-oxidation and aromatic ring oxidation can lead to the formation of reactive metabolites capable of causing cellular damage.[3]

The following diagram illustrates a generalized potential bioactivation pathway for a trichloroaniline, based on the findings for 3,4,5-trichloroaniline.

Caption: Postulated bioactivation pathway of trichloroaniline leading to cellular damage.

It is crucial to emphasize that this proposed mechanism is based on a related isomer and has not been experimentally verified for this compound. The presence of the N-benzyl group could significantly alter the metabolism, distribution, and target engagement of the molecule compared to its un-substituted aniline counterpart.

Data Presentation

As there are no specific studies on the mechanism of action of this compound, no quantitative data regarding its biological activity (e.g., IC₅₀, Kᵢ, etc.) can be presented.

Experimental Protocols

Detailed methodologies for key experiments cited for the related compound, 3,4,5-trichloroaniline, are summarized below to provide a template for potential future investigations into this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay of 3,4,5-Trichloroaniline

-

Animal Model: Male Fischer 344 rats were used for the isolation of renal cortical cells.[3][4]

-

Cell Isolation: Isolated renal cortical cells (IRCC) were prepared for in vitro experiments.[3][4]

-

Incubation: IRCC (approximately 4 million cells/mL) were incubated with varying concentrations of 3,4,5-trichloroaniline (0, 0.1, 0.25, 0.5, or 1.0 mM) for durations ranging from 60 to 120 minutes.[3][4]

-

Inhibitor and Antioxidant Studies: In some experiments, IRCC were pretreated with inhibitors of cytochrome P450 (piperonyl butoxide, metyrapone), flavin monooxygenase, cyclooxygenase (indomethacin), or peroxidase (mercaptosuccinate), or with antioxidants (α-tocopherol, glutathione, ascorbate, or N-acetyl-l-cysteine) prior to the addition of 3,4,5-trichloroaniline.[3][4]

-

Cytotoxicity Assessment: Cytotoxicity was determined by measuring the release of lactate dehydrogenase (LDH) into the incubation medium.[3][4]

The following workflow diagram illustrates the general procedure for such an in vitro study.

Caption: A generalized experimental workflow for assessing in vitro cytotoxicity.

Conclusion and Future Directions

Future research should focus on:

-

In vitro cytotoxicity screening in various cell lines to identify potential biological activity.

-

Metabolism studies to identify the metabolites of this compound.

-

Target identification studies to determine the molecular targets with which the compound or its metabolites interact.

-

Investigation of signaling pathways modulated by this compound exposure.

Such studies are essential to elucidate the core mechanism of action of this compound and to determine its potential for use in research and drug development.

References

Spectroscopic Profile of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Benzyl-2,4,5-trichloroaniline, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of published experimental data for this specific molecule, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from the known spectroscopic profiles of its constituent fragments: the N-benzyl group and the 2,4,5-trichloroaniline moiety.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts, vibrational frequencies, and mass-to-charge ratios for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.4 | s | 1H | H-3 (trichloroaniline ring) |

| ~7.3 | s | 1H | H-6 (trichloroaniline ring) |

| 7.2-7.4 | m | 5H | Phenyl protons (benzyl group) |

| ~4.5 | s | 2H | Methylene protons (-CH₂-) |

| ~4.0 | br s | 1H | Amine proton (-NH-) |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-N (trichloroaniline ring) |

| ~138 | Quaternary C (benzyl group) |

| ~132 | C-Cl |

| ~130 | C-Cl |

| ~129 | CH (benzyl group) |

| ~128 | CH (benzyl group) |

| ~127 | CH (benzyl group) |

| ~125 | C-Cl |

| ~120 | CH (trichloroaniline ring) |

| ~115 | CH (trichloroaniline ring) |

| ~48 | Methylene C (-CH₂-) |

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2920-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1500 | Strong | Aromatic C=C stretch |

| ~1320 | Medium | C-N stretch |

| 800-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 285/287/289/291 | High | [M]⁺ molecular ion peak (isotopic pattern due to 3 Cl atoms) |

| 194/196/198 | Medium | [M - C₇H₇]⁺ fragment |

| 91 | Very High | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. ¹H NMR spectra would be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm), and ¹³C NMR spectra would be referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane, would be introduced into the instrument. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer, typically a quadrupole or time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Potential Biological Activity of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological activities of the novel compound N-Benzyl-2,4,5-trichloroaniline. In the absence of direct experimental data on this specific molecule, this document synthesizes information on the known bioactivities of its core chemical moieties: the 2,4,5-trichloroaniline group and the N-benzyl substituent. By examining structurally related compounds, we can infer potential therapeutic applications and guide future research.

Introduction

This compound is an aromatic amine derivative. The 2,4,5-trichloroaniline core is a known intermediate in the synthesis of dyes and pesticides[1]. The addition of an N-benzyl group can significantly modify the lipophilicity and steric profile of the parent aniline, potentially leading to novel biological interactions. This guide will delve into the predicted activities based on the toxicological and pharmacological profiles of related molecules.

Physicochemical Properties

While experimental data for this compound is not available, the properties of the parent compound, 2,4,5-trichloroaniline, are well-documented.

Table 1: Physicochemical Properties of 2,4,5-Trichloroaniline

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₃N | [2] |

| Molecular Weight | 196.46 g/mol | |

| Melting Point | 93-95 °C | |

| Boiling Point | 270 °C | |

| LogP | 3.7 | [2] |

The introduction of the benzyl group to the nitrogen atom is expected to increase the molecular weight and lipophilicity of the compound.

Potential Biological Activities

Based on the activities of related compounds, this compound could exhibit a range of biological effects, including antimicrobial, cytotoxic, and nephrotoxic properties.

Antimicrobial Activity

Derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines containing an N-benzyl group have been investigated for their antimicrobial properties. Specifically, compounds with a dichloro substituent on the phenyl ring have shown potent activity against Mycobacterium smegmatis[3]. This suggests that the N-benzyl moiety can be a key pharmacophore in designing new antimicrobial agents. Furthermore, various N-benzyl derivatives have demonstrated activity against both bacterial and fungal strains[4][5]. The combination of the N-benzyl group with the chlorinated aniline core in this compound may result in significant antimicrobial efficacy.

Cytotoxic Activity

The cytotoxic potential of this compound is another area of interest. The parent compound, 2,4,5-trichloroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[2]. Studies on 3,3-dichloro-β-lactams derived from benzyl-tethered trichloroacetamides have shown interesting cytotoxic activity against squamous cell carcinoma cell lines[6]. While the core structures are different, this highlights the potential for chlorinated benzyl-amine derivatives to possess anticancer properties.

Nephrotoxicity

A significant consideration for the development of any trichloroaniline derivative is the potential for nephrotoxicity. Among the trichloroaniline isomers, 3,4,5-trichloroaniline is recognized as the most potent nephrotoxicant in vivo and in vitro[7][8]. Studies on isolated renal cortical cells have indicated that the nephrotoxicity of 3,4,5-trichloroaniline is mediated by bioactivation via cytochrome P450, cyclooxygenase, and/or peroxidase, and involves the generation of free radicals[7][8]. It is plausible that this compound could undergo similar metabolic activation, leading to renal toxicity.

Proposed Experimental Workflows

To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following workflows are proposed.

Detailed Methodologies

While specific protocols for this compound do not exist, the following established methods can be adapted for its evaluation.

Synthesis of 2,4,5-Trichloroaniline

Reaction: Reduction of 1,2,4-trichloro-5-nitrobenzene. Reagents and Conditions: Iron powder and water at 90-95 °C. Procedure:

-

Add iron powder to a reaction vessel with water and heat to 90-95 °C with stirring.

-

Add 1,2,4-trichloro-5-nitrobenzene portion-wise.

-

Monitor the reaction by Gas Chromatography (GC) until completion.

-

After cooling, extract the product with ethyl acetate.

-

Filter, separate the organic layer, and evaporate the solvent to obtain crude 2,4,5-trichloroaniline[9].

The N-benzylation step would follow standard synthetic procedures for the formation of secondary amines from anilines and benzyl halides.

In Vitro Nephrotoxicity Assay

This protocol is adapted from studies on 3,4,5-trichloroaniline[7].

Model: Isolated renal cortical cells (IRCC) from male Fischer 344 rats. Procedure:

-

Incubate IRCC (~4 million cells/mL) with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mM) for time points ranging from 60 to 120 minutes.

-

Assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the medium.

-

To investigate the mechanism, pre-treat cells with inhibitors of cytochrome P450 (e.g., piperonyl butoxide), cyclooxygenase (e.g., indomethacin), or peroxidases (e.g., mercaptosuccinate) before adding the test compound.

-

To assess the role of oxidative stress, pre-treat cells with antioxidants such as α-tocopherol, glutathione, or N-acetyl-l-cysteine.

Conclusion and Future Directions

This compound presents an intriguing scaffold for biological investigation. Based on the known activities of its constituent parts, it holds potential as an antimicrobial and cytotoxic agent. However, the high probability of nephrotoxicity, a known characteristic of trichloroanilines, must be carefully evaluated. The proposed experimental workflows provide a roadmap for the systematic evaluation of this compound's biological profile. Further research should focus on synthesizing the molecule and undertaking the screening assays outlined to determine its therapeutic potential and toxicological risks. Modification of the substitution pattern on either the aniline or the benzyl ring could be explored to optimize activity and minimize toxicity.

References

- 1. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]

- 2. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]

N-Benzyl-2,4,5-trichloroaniline: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of N-Benzyl-2,4,5-trichloroaniline is not publicly available. This guide provides a framework for the systematic evaluation of these critical parameters based on established methodologies in pharmaceutical and chemical research. The information herein is intended to guide the experimental design for the characterization of this and similar novel chemical entities.

Executive Summary

This compound is a substituted aniline derivative. While its specific physicochemical properties are not yet characterized in publicly accessible literature, its structural motifs—a benzylated amine and a trichlorinated phenyl ring—suggest it is a lipophilic, largely non-polar molecule with an anticipated low aqueous solubility. Its stability is likely influenced by factors such as pH, light, and temperature, which can affect the integrity of the benzylic C-N bond and the chlorinated aromatic ring. This document outlines the standard experimental protocols for determining the aqueous and organic solvent solubility, as well as the degradation pathways and stability profile of this compound.

Predicted Physicochemical Properties

Based on its constituent parts, 2,4,5-trichloroaniline and a benzyl group, the following general properties can be inferred:

-

Solubility: The presence of three chlorine atoms and a benzyl group significantly increases the lipophilicity of the molecule. Therefore, low solubility in aqueous media is expected. Higher solubility is anticipated in non-polar organic solvents such as dichloromethane, chloroform, and ethers, and moderate solubility in polar aprotic solvents like DMSO and DMF. Some solubility in alcohols like ethanol and methanol is also expected.

-

Stability: The primary points of potential degradation are the oxidation of the aniline nitrogen and the cleavage of the C-N bond. The trichlorinated phenyl ring is expected to be relatively stable, though it may be susceptible to nucleophilic aromatic substitution under harsh conditions. The compound may exhibit sensitivity to light and oxidizing agents.

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility is fundamental for its handling, formulation, and biological testing. The following are standard protocols for solubility assessment.

Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of a compound in aqueous solutions at different pH values, which is critical for understanding its behavior in biological systems.

Methodology:

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Report the solubility in mg/mL or µg/mL at each pH and temperature.

Solubility in Organic and Co-Solvent Systems

This protocol is essential for identifying suitable solvents for synthesis, purification, and formulation.

Methodology:

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF).

-

Sample Preparation: Prepare saturated solutions by adding an excess of the compound to each solvent.

-

Equilibration and Quantification: Follow the same equilibration and quantification steps as described for aqueous solubility.

The quantitative results from these experiments should be summarized for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) |

| pH 2.0 Buffer | 25 | Data to be determined |

| pH 4.5 Buffer | 25 | Data to be determined |

| pH 7.4 Buffer | 25 | Data to be determined |

| Water | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Experimental Protocols for Stability Assessment

Stability testing is crucial to identify storage conditions, potential degradation products, and shelf-life.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and pathways. This information is vital for developing stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound and solution at 60 °C for 7 days.

-

Photolytic: Expose the solid compound and solution to UV and visible light (ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound to ensure co-eluting degradation products are not present.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Long-Term Stability Studies

These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Methodology:

-

Storage Conditions: Store the compound (both solid and in solution) under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, and 5 °C).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Analyze the samples for the appearance of the compound, potency, and the presence of any degradation products.

The results of the stability studies should be presented in a clear, tabular format.

Table 2: Hypothetical Stability Data for this compound

| Condition | Time Point | Assay (% of Initial) | Degradation Products (% Area) |

| Forced Degradation | |||

| 0.1 M HCl, 60°C | 24 hours | Data to be determined | Data to be determined |

| 0.1 M NaOH, 60°C | 24 hours | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined |

| Long-Term Stability | |||

| 25°C/60% RH | 6 months | Data to be determined | Data to be determined |

| 40°C/75% RH | 6 months | Data to be determined | Data to be determined |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Stability Assessment.

Technical Guide: N-Benzyl-2,4,5-trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2,4,5-trichloroaniline is an N-substituted derivative of 2,4,5-trichloroaniline. While data on this specific molecule is scarce, its structural components—a trichlorinated aniline core and an N-benzyl group—suggest potential applications in areas where similar compounds have shown activity, such as in the synthesis of dyes, pesticides, and as intermediates in the development of pharmacologically active molecules. The chlorinated aniline moiety is a known structural motif in various bioactive compounds, and the addition of a benzyl group can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.

This guide provides a comprehensive overview of the parent compound, 2,4,5-trichloroaniline, and a detailed, plausible experimental protocol for the synthesis of this compound.

Physicochemical Properties of 2,4,5-Trichloroaniline

Quantitative data for the precursor, 2,4,5-trichloroaniline, is summarized below. These properties are foundational for the synthesis and purification of its N-benzylated derivative.

| Property | Value | Reference |

| CAS Number | 636-30-6 | [1][2] |

| Molecular Formula | C₆H₄Cl₃N | [1][2] |

| Molecular Weight | 196.46 g/mol | [2] |

| Appearance | Grey-brown crystalline powder/chunks | |

| Melting Point | 93-95 °C | |

| Boiling Point | 270 °C | |

| IUPAC Name | 2,4,5-trichloroaniline | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2,4,5-trichloroaniline with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. The following protocol is a representative method adapted from general procedures for the N-benzylation of anilines.

3.1. Experimental Protocol: N-Benzylation using Benzyl Chloride

This procedure is based on established methods for the N-alkylation of anilines.

Materials:

-

2,4,5-Trichloroaniline

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trichloroaniline (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add sodium bicarbonate (1.5-2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid byproducts (inorganic salts).

-

Remove the solvent from the filtrate under reduced pressure. .

-

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.2. Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, the structural motifs present in the molecule allow for some informed speculation for future research directions.

-

Antimicrobial and Antifungal Activity: Chloroaniline derivatives are known to possess antimicrobial properties. The addition of a lipophilic benzyl group could enhance membrane permeability and potentially lead to compounds with antibacterial or antifungal activity.

-

Enzyme Inhibition: The N-benzyl aniline scaffold is present in various enzyme inhibitors. Depending on its three-dimensional conformation, this compound could potentially interact with the active sites of various enzymes.

4.1. Hypothetical Signaling Pathway Interaction

Given that many small molecule drugs exert their effects by modulating signaling pathways, a logical starting point for investigating the biological activity of this compound would be to screen it against common kinase pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be a target for investigation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a chemical entity with potential for further investigation in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis based on established chemical principles and the properties of its precursor. The lack of existing data underscores the opportunity for novel research into the characterization and biological evaluation of this and related compounds. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their own investigations into the properties and potential applications of this compound.

References

literature review on substituted trichloroanilines

An in-depth technical guide on substituted trichloroanilines for researchers, scientists, and drug development professionals.

Introduction

Substituted trichloroanilines are aromatic amines that serve as crucial intermediates in the synthesis of a wide range of commercial products, including dyes, pesticides, and pharmaceuticals.[1][2] Their chemical structure, characterized by a benzene ring substituted with three chlorine atoms and an amino group, imparts specific physicochemical and biological properties. However, the aniline motif is often associated with metabolic instability and potential toxicity, presenting challenges in drug development.[3] This review provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and analytical methodologies related to substituted trichloroanilines, with a focus on their relevance to the pharmaceutical sciences.

Synthesis of Substituted Trichloroanilines

The primary method for synthesizing trichloroanilines is through the direct chlorination of aniline or its derivatives. The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, can be modulated to control the regioselectivity and yield of the desired isomer.

Data Presentation: Summary of Synthetic Protocols

| Target Compound | Starting Material | Chlorinating Agent | Solvent/Diluent | Temperature | Yield | Reference |

| 2,4,6-Trichloroaniline | Aniline | Chlorine (gas) & HCl (gas) | Chlorobenzene | 100-110°C | 91.6% | [4] |

| 2,4,6-Trichloroaniline | Aniline | Sulphuryl chloride | Chlorobenzene | 110-130°C | --- | [4] |

| 2,4,6-Trichloroaniline | Aniline | Chlorine (gas) | o-dichlorobenzene | --- | 88.7% | [4] |

| 2,4,6-Trichloroaniline | Aniline Hydrochloride | Chlorine | Chloroform | 25-60°C | ~90% (max) | [5] |

| 2,4,6-Trichloroaniline | Substituted Nitrobenzene | (Reduction & Chlorination) | THF / H₂O | 120°C | --- | [1] |

Experimental Protocols: Key Experiments

Protocol 1: Preparation of 2,4,6-Trichloroaniline via Direct Chlorination [4] This protocol is adapted from a patented process for preparing 2,4,6-trichloroaniline.

-

Initial Setup: Add 37.2 g of aniline to 500 ml of chlorobenzene in a suitable reaction vessel.

-

Acidification: Pass 17.0 g of HCl gas into the mixture with cooling to form the aniline hydrochloride salt.

-

Reaction: Heat the mixture to 100°C.

-

Synchronous Addition: Meter in 462 g of chlorine gas and 148.8 g of aniline synchronously over a period of 8 hours.

-

Completion: Heat the mixture to 110°C for 1 hour to ensure the reaction goes to completion.

-

Workup: Distill off the chlorobenzene solvent under reduced pressure (20 mbar) until the bottom temperature reaches 80°C.

-

Purification: The resulting crude trichloroaniline (approx. 410 g) is purified by sublimation to yield the final product with >97% purity.

Mandatory Visualization: General Synthesis Workflow

References

- 1. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 2. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 5. A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safety and Handling of N-Benzyl-2,4,5-trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2,4,5-trichloroaniline is a derivative of 2,4,5-trichloroaniline, a compound used in the synthesis of dyes, pesticides, and other chemical intermediates. The introduction of a benzyl group to the amine can significantly alter the parent molecule's physical, chemical, and biological properties. This guide provides a detailed summary of the known information on 2,4,5-trichloroaniline and outlines projected safety and handling protocols for its N-benzylated derivative, intended for use by professionals in research and development.

Physicochemical Properties

Specific experimental data for this compound is not widely available. The properties of the parent compound, 2,4,5-trichloroaniline, are provided below for reference. The addition of the benzyl group will increase the molecular weight and likely alter the melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of 2,4,5-Trichloroaniline

| Property | Value | Reference |

| CAS Number | 636-30-6 | [1][2] |

| Molecular Formula | C₆H₄Cl₃N | [1][3] |

| Molecular Weight | 196.46 g/mol | [1][3] |

| Appearance | White to cream crystals/powder | [1] |

| Melting Point | 94°C | [1] |

| Purity | >99% | [1] |

| Solubility | Insoluble in water. | [4] |

Hazard Identification and Safety Precautions

As specific toxicity data for this compound is unavailable, the hazard profile of 2,4,5-trichloroaniline should be considered as a baseline. Chloroanilines are known to be toxic.[5]

3.1 GHS Hazard Classification (Projected)

The following classification is based on the known hazards of 2,4,5-trichloroaniline and should be assumed for this compound until specific data is available.

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 3)[3]

-

Specific Target Organ Toxicity (Repeated Exposure): (Category 2)[3]

-

Hazardous to the Aquatic Environment: Acute and Chronic (Category 1)[3]

Table 2: GHS Hazard and Precautionary Statements for 2,4,5-Trichloroaniline

| Code | Statement |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[3] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[3] |

| H410 | Very toxic to aquatic life with long lasting effects.[3] |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[6] |

| P273 | Avoid release to the environment.[6] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

3.2 Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Full-body protection may be required for larger quantities.

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when handling the solid or creating aerosols.

3.3 Handling and Storage

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Store away from heat and sources of ignition.

Experimental Protocols

The following is a proposed synthetic protocol for this compound based on general methods for the N-benzylation of anilines. This protocol has not been optimized and should be performed with caution.

4.1 Synthesis of this compound

This procedure is adapted from established methods for N-alkylation of anilines.[7]

Materials:

-

2,4,5-Trichloroaniline

-

Benzyl chloride

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Toluene

-

Ethanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, add 2,4,5-trichloroaniline (1 equivalent), sodium bicarbonate (1.25 equivalents), and water.

-

Heat the mixture to 90-95°C with vigorous stirring.

-

Slowly add benzyl chloride (1 equivalent) from the separatory funnel.

-

Maintain the reaction at 90-95°C for several hours, monitoring the progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture and separate the organic and aqueous layers using a separatory funnel.

-

Wash the organic layer with a saturated salt solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ligroin.

4.2 Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Visualizations

5.1 Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

5.2 Hazard Communication

Caption: Projected primary hazards and mandatory personal protective equipment.

Biological Activity and Toxicity

The toxicological properties of this compound have not been fully investigated. However, chloroanilines are known to exhibit toxicity.[5] The parent compound, 2,4,5-trichloroaniline, is toxic by inhalation and if swallowed, and may cause damage to organs through prolonged or repeated exposure.[4] Most arylamines are poisons to the blood-making system.[4] Kidney and liver damage have been reported in test animals exposed to aniline.[4]

The introduction of the benzyl group may alter the toxicological profile. It is crucial to assume that this compound is at least as toxic as 2,4,5-trichloroaniline and handle it accordingly. Further research is required to determine the specific biological activities and toxicological profile of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Immediate medical attention is required.[8]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[8]

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[8]

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life, so prevent it from entering drains or waterways.[8]

Conclusion

This compound is a compound with limited available data. This guide provides a framework for its safe handling, synthesis, and disposal based on the properties of its parent compound and general chemical principles. It is imperative that researchers treat this compound with extreme caution and conduct thorough risk assessments before use. Further studies are essential to fully characterize its physicochemical properties, biological activity, and toxicity.

References

- 1. 2,4,5 Tri Chloroaniline – MDCPL – Mahatme Dye Chem Private Limited [mdcplindia.com]

- 2. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]

- 3. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

N-Benzyl-2,4,5-trichloroaniline molecular weight and formula

An In-depth Technical Profile of N-Benzyl-2,4,5-trichloroaniline

This document provides a detailed overview of the chemical and physical properties of this compound, a compound of interest for researchers and professionals in drug development and proteomics.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C13H10Cl3N[1] |

| Molecular Weight | 286.58 g/mol [1] |

Structural and Stoichiometric Relationship

The molecular structure of this compound is composed of a trichlorinated aniline moiety and a benzyl group. The relationship between these constituent parts and the overall molecular formula is illustrated in the following diagram.

Caption: Logical relationship of this compound's constituent groups to its molecular formula.

References

A Theoretical and Methodological Guide to the Analysis of N-Benzyl-2,4,5-trichloroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive theoretical framework for the study of N-Benzyl-2,4,5-trichloroaniline, a molecule of interest in synthetic chemistry and potentially in materials science and drug development. Due to the limited availability of direct experimental and theoretical data on this specific compound, this document outlines a robust computational and synthetic approach based on established methodologies for analogous structures, such as N-benzylaniline and other polychlorinated aromatic compounds. The guide details proposed protocols for synthesis, computational analysis using Density Functional Theory (DFT), and the expected nature of the results, including structural parameters, vibrational spectra, and electronic properties. All quantitative data and procedural workflows are presented in a structured format to facilitate research and development efforts.

Introduction

This compound is an N-alkylated derivative of 2,4,5-trichloroaniline. Polychlorinated anilines are significant precursors and intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The introduction of a benzyl group to the nitrogen atom can significantly alter the molecule's steric and electronic properties, influencing its reactivity, biological activity, and toxicity. Anilines and their derivatives are widely used in industrial chemistry.[1][2]

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating the molecular properties of such compounds. These computational approaches provide deep insights into geometric structures, vibrational frequencies, and electronic characteristics, which are crucial for predicting chemical behavior and guiding experimental design.[3] This guide establishes a complete theoretical workflow to characterize this compound, bridging the current information gap in the scientific literature.

Molecular Properties and Synthesis

The fundamental physicochemical properties of this compound are summarized below. A reliable synthetic protocol is essential for obtaining the compound for experimental validation of theoretical predictions.

Physicochemical Data

Basic molecular information for this compound has been compiled from available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀Cl₃N | [4] |

| Molecular Weight | 286.58 g/mol | [4] |

| IUPAC Name | This compound | PubChem |

| Parent Compound (Aniline) | 2,4,5-Trichloroaniline | [5] |

| Parent Compound MW | 196.46 g/mol | [5] |

Proposed Synthetic Protocol: N-Alkylation

The synthesis of this compound can be achieved via the direct N-alkylation of 2,4,5-trichloroaniline with benzyl chloride in the presence of a weak base to neutralize the HCl byproduct.

Experimental Protocol:

-

Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,5-trichloroaniline (1.96 g, 10 mmol) and acetonitrile (100 mL).

-

Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the suspension.

-

Addition of Alkylating Agent: Add benzyl chloride (1.39 g, 1.2 mL, 11 mmol) to the mixture dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Final Product: Purify the final product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a solid.

Caption: Proposed synthetic workflow for this compound.

Theoretical Studies: A Computational Framework

A comprehensive theoretical investigation using Density Functional Theory (DFT) is proposed to elucidate the structural and electronic properties of the title compound.

Computational Methodology

This protocol is based on methodologies successfully applied to the parent N-benzylaniline molecule.[3]

Experimental Protocol:

-

Software: All calculations will be performed using the Gaussian 09 or a later program package.

-

Theoretical Level: The geometry of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.

-

Frequency Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to enable the prediction of FT-IR and FT-Raman spectra.

-

Electronic Property Analysis:

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, donor-acceptor interactions, and hyperconjugative stability.[3]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the HOMO-LUMO energy gap, which is a critical parameter for assessing chemical reactivity and kinetic stability.[3]

-

Molecular Electrostatic Potential (MESP): To map the electron density surface and identify sites susceptible to electrophilic and nucleophilic attack.[3]

-

Caption: Workflow for the proposed theoretical analysis of the target molecule.

Anticipated Quantitative Data

Based on studies of related molecules, the following tables summarize the expected results from the proposed DFT calculations. These serve as a predictive baseline for future experimental and computational work.

Table 1: Predicted Optimized Structural Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (Aniline Ring) | ~1.41 |

| C-N (Benzyl Group) | ~1.46 | |

| N-H | ~1.01 | |

| C-Cl | ~1.74 - 1.75 | |

| Bond Angles (°) | C-N-C | ~120 - 123 |

| C-N-H | ~115 - 118 | |

| Dihedral Angle (°) | C-C-N-C | ~45 - 60 |

Table 2: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3400 - 3450 | Medium (IR) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2900 - 2980 | Medium (IR) |

| C=C Aromatic Stretch | 1580 - 1610 | Strong (IR & Raman) |

| C-N Stretch | 1280 - 1320 | Strong (IR) |

| C-Cl Stretch | 1050 - 1100 | Strong (IR) |

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value | Significance |

| E(HOMO) | ~ -5.8 eV | Electron-donating ability |

| E(LUMO) | ~ -0.9 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.9 eV | High kinetic stability, low reactivity |

| Dipole Moment (μ) | ~ 2.5 - 3.0 Debye | Moderate polarity |

Analysis of Electronic Structure

The electronic properties determine the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO is expected to be localized primarily on the electron-rich trichloroaniline ring, particularly the nitrogen atom's lone pair. The LUMO is anticipated to be distributed across the aromatic rings. A large HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) signifies high kinetic stability and low chemical reactivity. The predicted large gap suggests this compound is a stable molecule.

Caption: Conceptual diagram of a HOMO-LUMO interaction in a chemical reaction.

Natural Bond Orbital (NBO) Analysis

NBO analysis is expected to reveal significant hyperconjugative interactions. Key interactions would include the delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the trichloroaniline ring (LP(N) → π*(C-C)), which contributes to the stability of the molecule. Additionally, interactions involving the chlorine lone pairs and the ring's antibonding orbitals will influence the electronic landscape. These charge transfer events are fundamental to the molecule's overall stability and electronic distribution.

Conclusion

This guide presents a comprehensive theoretical and methodological framework for the characterization of this compound. By leveraging established DFT methods that have been validated on similar molecular systems, we propose a clear pathway to determine the compound's structural, vibrational, and electronic properties. The provided protocols for synthesis and computational analysis, along with the anticipated quantitative data, offer a robust starting point for researchers. This work aims to stimulate further investigation into this and related polychlorinated N-benzylanilines, which may hold potential in various fields of chemical and biomedical science.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Benzyl-2,4,5-trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of N-Benzyl-2,4,5-trichloroaniline. The methodologies described herein are based on established analytical techniques for related chloroaniline compounds and serve as a comprehensive guide for laboratory personnel.

Introduction

This compound (MW: 286.58 g/mol , Formula: C₁₃H₁₀Cl₃N) is an aromatic amine of interest in various fields, including chemical synthesis and drug development.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This application note details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, which are robust techniques for the analysis of such compounds.

Analytical Methods Overview

Several chromatographic techniques are suitable for the analysis of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for the identification and quantification of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of aniline compounds.

-

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: A versatile and widely used technique for the separation and quantification of a broad range of compounds. The PDA detector provides spectral information, aiding in peak identification and purity assessment.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of trichloroaniline isomers using chromatographic methods. These values can be considered as a benchmark for the development and validation of a method for this compound.

Table 1: HPLC-PDA Performance Data for Trichloroaniline Isomers

| Parameter | Typical Value |

| Linear Range | 0.1 - 30 µg/mL[2] |

| Limit of Detection (LOD) | 0.005 µg/mL[2] |

| Recoveries | 88% - 98%[2] |

| Relative Standard Deviation (RSD) | 0.3% - 3.2%[2] |

Table 2: General Performance of GC-based Methods for Aniline Derivatives

| Parameter | GC/MS | GC/MS-MS |

| Sensitivity | Standard | High (up to 10-fold higher than GC/MS)[3] |

| Precision | Good | Similar to GC/MS in the tested range[3] |

| Sample Preparation | Liquid-Liquid Extraction often required[3] | Liquid-Liquid Extraction often required[3] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of this compound. Method optimization and validation are essential.

Objective: To identify and quantify this compound in a given sample.

Materials and Reagents:

-

This compound standard

-

High-purity solvents (e.g., hexane, acetone)

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

GC vials with inserts

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetone.

-

Perform serial dilutions to prepare calibration standards in the expected concentration range of the samples.

-

-

Sample Preparation (General Liquid-Liquid Extraction):

-

Take a known volume of the sample (e.g., 100 mL of a water sample).

-

Adjust the pH to basic (e.g., pH 11-12) using NaOH.

-

Extract the sample with a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture) three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

-

-

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 min

-

Ramp 1: 10°C/min to 200°C, hold for 2 min

-

Ramp 2: 5°C/min to 300°C, hold for 5 min

-

-

Transfer Line Temperature: 300°C

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-400

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the analyte by creating a calibration curve from the standard solutions.

-

High-Performance Liquid Chromatography (HPLC-PDA) Protocol

This protocol provides a starting point for developing an HPLC method for this compound.

Objective: To separate and quantify this compound.

Materials and Reagents:

-

This compound standard

-

HPLC-grade acetonitrile and water

-

Formic acid or phosphoric acid (for mobile phase modification)

-

0.22 µm or 0.45 µm syringe filters

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution (e.g., 1000 µg/mL) of this compound in acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

PDA Detector:

-

Detection Wavelength: Set to the maximum absorbance of this compound (determine by running a UV-Vis spectrum of a standard). A wavelength of 254 nm can be a good starting point.

-

Acquisition Range: 200-400 nm to obtain the full spectrum.

-

-

-

Data Analysis:

-

Identify the analyte peak by its retention time and compare its UV spectrum with that of the standard.

-

Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

-

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

Caption: General workflow for GC-MS analysis.

Caption: General workflow for HPLC-PDA analysis.

References

Application Notes and Protocols: N-Benzyl-2,4,5-trichloroaniline as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Benzyl-2,4,5-trichloroaniline as a key intermediate in organic synthesis. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory preparation and application.

Introduction

This compound is a halogenated aromatic amine that serves as a versatile building block in the synthesis of various organic molecules. The presence of the trichlorinated phenyl ring and the N-benzyl group provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Derivatives of chlorinated N-benzylanilines have shown promise as antimicrobial agents, highlighting the potential of this intermediate in the discovery of new therapeutic agents.[1][2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀Cl₃N | --INVALID-LINK-- |

| Molecular Weight | 286.58 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge of similar compounds |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: Reductive Amination and Direct N-Alkylation.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 2,4,5-trichloroaniline and benzaldehyde via reductive amination. This method is often favored for its high selectivity and mild reaction conditions.[3][4][5]

Materials:

-

2,4,5-Trichloroaniline

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2,4,5-trichloroaniline (1.0 eq). Dissolve the aniline in anhydrous DCM (or MeOH).

-

Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution at room temperature with stirring.

-

Formation of Imine (optional intermediate step): Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Reduction: In a separate flask, prepare a solution or suspension of the reducing agent. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. If using NaBH₄ in methanol, cool the reaction mixture to 0 °C before the slow addition of the reducing agent (1.5 eq).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: Yields for similar reductive amination reactions are typically in the range of 70-95%.[3][4]

Protocol 2: Synthesis via Direct N-Alkylation

This protocol outlines the synthesis of this compound through the direct N-alkylation of 2,4,5-trichloroaniline with benzyl chloride in the presence of a base.

Materials:

-

2,4,5-Trichloroaniline

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for filtration and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2,4,5-trichloroaniline (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (or DMF).

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and maintain for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Yield: N-alkylation reactions of this type typically provide yields ranging from 60-85%, depending on the substrate and reaction conditions.

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of biologically active molecules. The chlorinated aniline moiety is a known pharmacophore in various therapeutic areas. Derivatives of N-benzylanilines have demonstrated a range of biological activities, including antibacterial and antifungal properties.[2][6][7]

Potential Biological Activities of Derivatives

| Compound Class | Biological Activity | Organism(s) | Potency (MIC/IC₅₀/EC₅₀) | Reference |

| N-Benzylaniline Derivatives | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 6.25 - 12.5 µM | [2] |

| Schiff bases of 2,4,5-trichloroaniline | Antifungal | Rhizoctonia solani, Macrophomina phaseolina | EC₅₀: 0.99 - 190.51 µg/mL | [7] |

| Chlorinated N-benzyl-quinoxaline derivatives | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, Fungal pathogens | Promising activity compared to standard drugs | [6] |

| N-benzyl piperidine derivatives | HDAC/AChE inhibitors | - | HDAC IC₅₀: 0.17 - 0.45 µM; AChE IC₅₀: 3.22 - 6.89 µM | [8] |